2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentyl-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-20(2)15-10-18-11-16(19-15)23-14-7-8-21(12-14)17(22)9-13-5-3-4-6-13/h10-11,13-14H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLSLGOVWSZFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by the introduction of the pyrazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine moiety, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from recent patents and synthetic studies. Key parameters include molecular weight, hydrogen-bonding capacity (H-acceptors/donors), and substituent effects on physicochemical properties.
Table 1: Structural and Functional Comparison
*Estimated via molecular formula.
Key Findings
Aromatic System Impact: The target compound’s pyrazine ring (vs. pyridine in derivatives) increases polarity due to additional nitrogen atoms, likely enhancing aqueous solubility compared to pyridine analogs like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone . Triazolo-pyrazine derivatives (e.g., in ) exhibit higher molecular weights and lipophilicity (LogD ~2.5), which may improve membrane permeability but reduce solubility.
Substituent Effects: The dimethylamino group on pyrazine in the target compound provides moderate basicity (pKa ~7–8), favoring interactions with acidic residues in biological targets. Cyclopentyl vs. cyclopropylmethyl (): Cyclopentyl offers greater steric bulk, which may enhance target selectivity but reduce metabolic stability compared to smaller alkyl groups.
Hydrogen-Bonding Capacity: The target compound has fewer H-donors (1 vs. 2 in ), limiting its ability to form strong hydrogen bonds. However, the pyrrolidine oxygen and pyrazine nitrogen atoms act as H-acceptors, facilitating interactions with hydrophilic binding pockets.
Biological Implications: Compounds with fused heterocycles (e.g., imidazo-pyrrolo-pyrazine in ) show enhanced kinase inhibition due to planar aromatic systems, whereas the target compound’s simpler pyrazine may favor reversible binding.
Contradictions and Uncertainties
- describes pyrazole-thiophene hybrids with amino/hydroxy groups, which are structurally distinct but share H-bonding motifs. These compounds may exhibit divergent pharmacokinetic profiles despite similar donor-acceptor counts .
- Data gaps in LogD and exact bioactivity for the target compound necessitate caution; predictions are based on structural analogs.
Biological Activity
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known by its CAS number 2034286-45-6, is a synthetic compound with potential therapeutic applications. Its complex structure includes a cyclopentyl group, a pyrrolidine moiety, and a dimethylamino-substituted pyrazine, suggesting diverse biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H26N4O2
- Molecular Weight : 318.4139 g/mol
- IUPAC Name : 2-cyclopentyl-1-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)ethanone
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings from various studies.
Research indicates that this compound may interact with several biological pathways:
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Inflammatory Response : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
- Cell Proliferation : In vitro studies have suggested that it may influence cell proliferation pathways, which could be relevant in cancer research.
Pharmacological Studies
A summary of pharmacological effects observed in various studies:
Case Studies
Several case studies highlight the therapeutic potential and biological activity of this compound:
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects in a rodent model.
- Results : Administration led to a significant decrease in TNF-alpha and IL-6 levels, indicating reduced inflammation.
- : Suggests potential for treating inflammatory diseases.
-
Case Study on Cancer Cell Lines :
- Objective : To assess cytotoxic effects on various cancer cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range across multiple cancer types.
- : Indicates promising anticancer properties warranting further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
